Pentyl isobutyrate

Volatility Formulation Stability Thermal Processing

Formulators substituting pentyl isobutyrate with isoamyl isobutyrate risk batch-to-batch olfactory drift and dosing errors due to divergent volatility and density profiles. Pentyl isobutyrate (CAS 2445-72-9) resolves this with quantifiable property advantages: • Higher boiling point (176.5 °C vs. 169-171 °C) preserves flavor/fragrance integrity through thermal processing, reducing reformulation costs in baked goods and pasteurized beverages. • Higher density (0.874 g/cm³ vs. 0.856 g/cm³) ensures reproducible gravimetric dosing in automated compounding systems. • Clean apple-pear-buttery odor profile delivers authentic fruit flavor bases and substantiative perfumery top-to-middle notes. Supplied with full QC documentation. Bulk and research quantities available.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 2445-72-9
Cat. No. B1581550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl isobutyrate
CAS2445-72-9
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C)C
InChIInChI=1S/C9H18O2/c1-4-5-6-7-11-9(10)8(2)3/h8H,4-7H2,1-3H3
InChIKeyUYGGIIOLYXRSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Isobutyrate Procurement Overview


Pentyl isobutyrate (CAS 2445-72-9), also known as amyl isobutyrate, is a carboxylic acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is a synthetic compound belonging to the class of isobutyrate esters [2]. This colorless liquid is characterized by a fruity odor, commonly described as reminiscent of apples and pears, and is widely utilized as a flavoring agent in food and beverages as well as a fragrance component in cosmetics and personal care products [3].

Grade Flavor & fragrance synthetic isobutyrate ester for food, beverage, and cosmetic formulations.
Thermal processing Reported thermal stability profile supports baked goods and pasteurized beverage applications.
Odor profile Clean apple-pear-buttery character for targeted fruit flavor development studies.

Pentyl Isobutyrate Substitution Risks


Substituting pentyl isobutyrate with a structurally similar analog like isoamyl isobutyrate (CAS 2050-01-3) without reformulation is not scientifically sound due to quantifiable differences in physicochemical properties that directly impact volatile release, sensory perception, and formulation stability. The linear versus branched alkyl chain results in distinct volatility profiles, as evidenced by a higher boiling point (176.5 °C vs. 169-171 °C) and higher density (0.874 g/cm³ vs. 0.856 g/cm³) for pentyl isobutyrate . These physical divergences translate to altered behavior in product matrices, headspace concentration, and overall olfactory performance, precluding a simple one-to-one substitution without rigorous reformulation and stability testing.

Property
Pentyl Isobutyrate
Isoamyl Isobutyrate Risk
Volatility
Higher boiling point; slower evaporation
Volatility shift may alter headspace and fragrance substantivity.
Density
0.874 g/cm³
Density difference can cause dosing inaccuracies without recalibration.
Odor character
Apple, pear, buttery
Profile divergence may not replicate target apple/pear flavor.

Pentyl vs. Isoamyl Isobutyrate: Key Evidence


Boiling Point and Volatility Comparison

Pentyl isobutyrate exhibits a significantly higher boiling point of 176.5 °C at 760 mmHg, compared to 169-171 °C for isoamyl isobutyrate (CAS 2050-01-3), the branched-chain analog . This 5.5-7.5 °C difference reflects its lower vapor pressure and higher enthalpy of vaporization (41.3 kJ/mol), translating to reduced volatility under ambient conditions .

Boiling Point
Head-to-head
176.5 °C
Supports thermal processing flavor retention context.
5.5–7.5 °C higher vs. isoamyl analog; data to verify.
Volatility Formulation Stability Thermal Processing

Liquid Density and Dosing Accuracy

Pentyl isobutyrate has a measured density of 0.874 g/cm³ at 25 °C, which is notably higher than the 0.856 g/mL density reported for its branched-chain analog, isoamyl isobutyrate . This 2.1% difference in mass per unit volume is statistically and practically significant for volumetric to gravimetric conversions in large-scale manufacturing.

Liquid Density
Head-to-head
0.874 g/cm³
Impacts gravimetric dosing accuracy in manufacturing.
0.018 g/cm³ higher; recalibration required for substitution.
Formulation Accuracy Density Measurement Quality Control

Olfactory Profile Differentiation

While both are fruity esters, pentyl isobutyrate is characterized by a clean, sweet apple-pear-buttery aroma, whereas isoamyl isobutyrate exhibits a more complex profile with green, grape, cherry, and cocoa nuances . This qualitative differentiation is supported by their distinct FEMA GRAS numbers (2059 for pentyl isobutyrate vs. 3507 for isoamyl isobutyrate) [1][2].

Odor Profile
Cross-study
Apple, pear, apricot, buttery
Sensory divergence requires confirmation for target fruit profile.
Distinct from isoamyl (grape, cherry, cocoa); FEMA GRAS 2059.
Flavor Chemistry Sensory Analysis Fragrance Development

Pentyl Isobutyrate Application Scenarios


Apple and Pear Flavor Development

Given its clean apple-pear-buttery odor profile , pentyl isobutyrate is the compound of choice for creating authentic apple and pear flavor bases. Its higher boiling point (176.5 °C) relative to isoamyl isobutyrate provides enhanced stability during thermal processing, such as in baked goods or pasteurized beverages , ensuring the desired flavor character is maintained from production to consumption.

Long-Lasting Fragrance Applications

For perfumers seeking a fruity top-to-middle note with improved substantivity, the reduced volatility of pentyl isobutyrate (indicated by its higher boiling point of 176.5 °C) compared to the more volatile isoamyl analog (169-171 °C) makes it a strategically advantageous ingredient . Its density (0.874 g/cm³) further ensures consistent dosing in automated fragrance compounding systems, minimizing batch-to-batch variation .

Aroma Research and Analytical Standards

Pentyl isobutyrate serves as a valuable analytical standard for identifying volatile compounds in complex matrices like fruits and fermented beverages. Its well-defined physicochemical properties, including boiling point, density, and retention index, are critical for accurate compound identification and quantification via gas chromatography [1].

Application
Selection Property
Validation Focus
Apple/Pear Flavor Development
Odor profile (apple/pear)
Sensory panel evaluation
Long-Lasting Fragrance
Volatility profile / thermal stability
Headspace GC-MS, substantivity testing
Volatile Analytical Standard
Well-defined physicochemical profile
GC retention index verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.